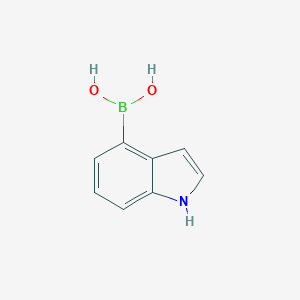

Indole-4-boronic acid

Übersicht

Beschreibung

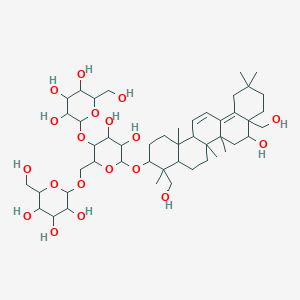

Aescin, auch bekannt als Escin, ist ein Gemisch aus Saponinen mit entzündungshemmenden, vasokonstriktorischen und vaskoprotektiven Wirkungen. Es wird hauptsächlich aus den Samen der Rosskastanie (Aesculus hippocastanum) gewonnen. Der Hauptwirkstoff von Aescin ist β-Aescin, obwohl das Gemisch auch verschiedene andere Komponenten enthält, darunter α-Aescin, Protoescigenin, Barringtogenol, Cryptoescin und Benzopyrone .

Wirkmechanismus

Target of Action

Indole-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the bond formation .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of this compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

This compound plays a pivotal role in various cycloaddition processes, leading to the creation of a wide array of potentially bioactive compounds . These cycloaddition reactions are completely atom-economical and are considered green reactions . The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This makes it a valuable tool in the field of organic synthesis, particularly in the construction of complex and diverse heterocyclic structures .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign . Furthermore, the stability of this compound allows it to be readily prepared and generally environmentally friendly .

Biochemische Analyse

Biochemical Properties

It is known that boronic acids, including Indole-4-boronic acid, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Molecular Mechanism

In the context of Suzuki–Miyaura coupling, it is known that the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that pinacol boronic esters, a class of compounds to which this compound belongs, are stable and easy to purify .

Metabolic Pathways

Boronic acids are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and C–C bond formations .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Aescin wird typischerweise aus den Samen der Rosskastanie mit einem Wasser-Alkohol-Gemisch extrahiert. Die Samen werden geschält, pulverisiert und getrocknet. Die getrockneten Samen werden dann zu Pulver vermahlen und mit einem Gemisch aus Ethanol und Wasser extrahiert. Das rohe Aescin wird durch verschiedene Schritte, die Erhitzen, Kühlen und Filtrieren beinhalten, ausgefällt, gereinigt und kristallisiert .

Industrielle Produktionsverfahren: Die industrielle Produktion von Aescin umfasst großtechnische Extraktions- und Reinigungsprozesse. Die Samen werden in großen Mengen verarbeitet, und die Extraktion erfolgt mit industriellen Lösungsmitteln und Geräten. Der Rohextrakt wird dann mehreren Reinigungsschritten unterzogen, darunter potentiometrische Assays, Hochleistungsflüssigkeitschromatographie und Massenspektrometrie, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Aescin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren, um ihre therapeutischen Eigenschaften zu verbessern oder Derivate für spezifische Anwendungen zu erzeugen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Aescin verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, pH-Werte und Reaktionszeiten, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von Aescin gebildet werden, umfassen verschiedene Derivate mit verbesserten entzündungshemmenden, antiödematösen und venotonischen Eigenschaften. Diese Derivate werden oft in pharmazeutischen Formulierungen zur Behandlung von Erkrankungen wie chronischer Venenschwäche und Entzündungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Aescin hat in der medizinischen und wissenschaftlichen Gemeinschaft aufgrund seiner verschiedenen therapeutischen Anwendungen erhebliche Aufmerksamkeit erlangt. Es wird hauptsächlich zur Behandlung der chronischen Venenschwäche und verwandter Erkrankungen eingesetzt. Aescin hat auch entzündungshemmende Eigenschaften und wird zur Reduzierung von Ödemen und zur Verbesserung des Venentonus eingesetzt. Forschungseinrichtungen weltweit untersuchen weiterhin seine Wirksamkeit und Sicherheit, wobei zahlreiche Studien und klinische Studien seine Vorteile bestätigen .

Neben seinen medizinischen Anwendungen wird Aescin aufgrund seiner starken Oberflächenaktivität in pharmakologischen und kosmetischen Anwendungen eingesetzt. Es wird auch auf sein potenzielles Antikrebs-Potenzial und seine Verwendung in Medikamententrägersystemen untersucht .

Wirkmechanismus

Aescin entfaltet seine Wirkungen durch eine Vielzahl von Mechanismen. Es verbessert die

Wissenschaftliche Forschungsanwendungen

Aescin has garnered considerable attention in the medical and scientific communities for its various therapeutic applications. It is primarily used in the treatment of chronic venous insufficiency and related conditions. Aescin also has anti-inflammatory properties and is used to reduce edema and improve venous tone. Research institutions worldwide continue to investigate its efficacy and safety, with numerous studies and clinical trials corroborating its benefits .

In addition to its medical applications, aescin is used in pharmacological and cosmetic applications due to its strong surface activity. It is also being explored for its potential anti-cancer properties and its use in drug delivery systems .

Eigenschaften

IUPAC Name |

1H-indol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJUQEVUEBCLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CNC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376786 | |

| Record name | Indole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220465-43-0 | |

| Record name | Indole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)

![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)

![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)